molecular formula C13H15F2NO2 B2914820 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one CAS No. 2320377-71-5

1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one

Cat. No.: B2914820
CAS No.: 2320377-71-5
M. Wt: 255.265
InChI Key: LXTUOBNBMUYOIM-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one (CAS 2320377-71-5) is a chemical compound with the molecular formula C13H15F2NO2 and a molecular weight of 255.26 g/mol . This molecule features a difluoromethyl-substituted azetidine ring, a structure of significant interest in modern medicinal chemistry. The strategic incorporation of fluorine atoms is a well-established method to enhance the pharmacological properties of drug candidates, including their metabolic stability, membrane permeability, and binding affinity . The azetidine scaffold, in particular, is a valuable saturated heterocycle used in drug discovery to optimize key parameters such as potency, selectivity, and physicochemical properties. This specific compound serves as a versatile building block for researchers, especially in the synthesis and development of novel bioactive molecules. Its structural features make it a valuable intermediate for exploring new chemical space in oncology research. Fluorinated azetidinone derivatives have demonstrated potent antiproliferative activity in scientific studies, showing promise as microtubule-targeting agents that inhibit tubulin polymerization, a well-validated mechanism of action for anticancer therapeutics . Furthermore, azetidine-containing compounds are being actively investigated in other therapeutic areas, such as the development of estrogen receptor modulators . This product is offered as a high-purity compound for research applications. It is supplied by multiple certified chemical suppliers, including Life Chemicals, with various quantities available to meet laboratory-scale needs . 1-[3-(Difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-18-11-5-3-2-4-9(11)6-12(17)16-7-10(8-16)13(14)15/h2-5,10,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTUOBNBMUYOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The difluoromethyl and methoxyphenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may contribute to the compound’s stability and reactivity, while the methoxyphenyl group can participate in aromatic interactions with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Aromatic Group Reference
Target Compound C₁₃H₁₄F₂NO₂ 267.26 Azetidine, -CF₂H, 2-OCH₃ 2-Methoxyphenyl
RCS-8 (2-methoxy isomer) C₂₄H₂₆N₂O₂ 374.48 Indole, cyclohexylethyl, 2-OCH₃ 2-Methoxyphenyl
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one C₁₅H₁₄O₃S 274.34 Phenylsulfonyl, 3-OCH₃ 3-Methoxyphenyl
1-[3-(Fluoromethyl)azetidin-1-yl]-2-(naphthyl)ethan-1-one C₁₆H₁₆FNO 257.30 Azetidine, -CH₂F Naphthalen-1-yl

Key Observations:

  • Metabolic Stability : Difluoromethyl in the target compound likely improves resistance to CYP450-mediated oxidation compared to fluoromethyl .
  • Solubility : The 2-methoxyphenyl group may enhance aqueous solubility relative to naphthyl analogs.
  • Receptor Binding : Azetidine’s rigidity could favor selective interactions vs. indole or sulfonyl-containing analogs .

Biological Activity

1-[3-(Difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one is a compound that belongs to the azetidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following key structural features:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Difluoromethyl group : Enhances binding affinity and selectivity towards biological targets.
  • Methoxyphenyl group : Influences the compound's overall molecular conformation.

The molecular formula is C12H12F2NOC_{12}H_{12}F_2NO, with a molecular weight of approximately 233.23 g/mol .

The mechanism of action for 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one involves:

  • Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity.
  • Receptor modulation : It could influence receptor activity, impacting various signaling pathways.
  • Cellular signaling interference : The compound might disrupt cellular signaling processes, leading to altered cell function .

Antimicrobial Activity

Azetidinone derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one have shown:

  • Antibacterial effects : Effective against various bacterial strains, including resistant strains.
  • Antiviral properties : Some azetidinones exhibit activity against RNA and DNA viruses, potentially including coronaviruses .

Anticancer Activity

Research indicates that azetidinone compounds can inhibit cancer cell proliferation:

  • In vitro studies : Compounds with similar structures have demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values in the nanomolar range .
  • Mechanisms of action : Induction of apoptosis and cell cycle arrest are common mechanisms observed in studies involving azetidinone derivatives.

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, azetidinone derivatives are noted for:

  • Anti-inflammatory effects : Compounds in this class have been shown to reduce inflammation in various preclinical models.
  • Nootropic effects : Some derivatives exhibit potential cognitive-enhancing properties, indicating a broader therapeutic scope .

Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of an azetidinone derivative against human coronavirus (229E). The compound exhibited an EC50 of 45 µM, which was significantly lower than that of standard antiviral drugs like ribavirin (EC50 = 112 µM). This suggests a promising avenue for further exploration in antiviral therapies .

Study 2: Anticancer Potential

In a study on breast cancer cell lines, compounds structurally related to 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one demonstrated potent antiproliferative activity. For instance, one derivative showed an IC50 value of approximately 10 nM against MCF-7 cells. Mechanistic studies indicated that these compounds could induce apoptosis via caspase activation pathways .

Data Summary Table

Biological ActivityObserved EffectReference
AntibacterialEffective against resistant strains
AntiviralEC50 = 45 µM against coronavirus
AnticancerIC50 = 10 nM against MCF-7 cells
Anti-inflammatoryReduction in inflammatory markers

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